2-クロロ-5-ヨードピリジン-4-オール

概要

説明

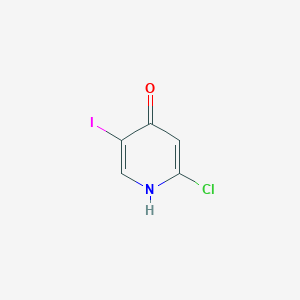

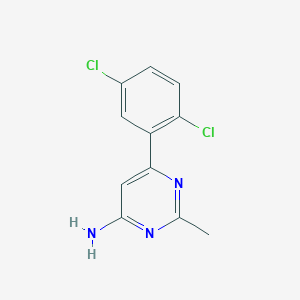

2-Chloro-5-iodopyridin-4-ol is a chemical compound with the empirical formula C5H3ClINO . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of 2-Chloro-5-iodopyridin-4-ol can be represented by the SMILES stringOc1ncc(Cl)cc1I . The InChI key for this compound is DKIIUJUXHIPYFQ-UHFFFAOYSA-N .

科学的研究の応用

高度にハロゲン化された複素環式化合物の合成

ヨードピリジンは、市販されている幅広い高度にハロゲン化された複素環式化合物の一つです . これらの化合物は、生物学的用途や中間体として、工業規模で日常的に合成されています .

多機能ピリジン誘導体の製造

ピリジン誘導体は、多機能ピリジン誘導体の製造における貴重な構成要素として利用され、その恩恵を受ける可能性があります . このことは、「2-クロロ-5-ヨードピリジン-4-オール」にも当てはまる可能性があります。

ヒトNAD±依存性15-ヒドロキシプロスタグランジンデヒドロゲナーゼ阻害剤の製造

ヨードピリジンの異性体である2-ヨードピリジンは、ヒトNAD±依存性15-ヒドロキシプロスタグランジンデヒドロゲナーゼ阻害剤の製造に頻繁に使用される試薬です . これは、医薬品化学の分野における潜在的な用途を示唆しています。

ピリジンアルカロイドの合成

ヨードピリジンのもう一つの異性体である3-ヨードピリジンは、テオネラジンC、ニファテシンC、クセスタミンD、テオネラジンDなどのピリジンアルカロイドの合成に使用されます . これらのアルカロイドは、さまざまな生物活性を持ち、さまざまな海洋生物に見られます。

フェナゾピリジンの製造

フェナゾピリジンは、尿路感染症の治療に使用されるアゾ染料です . 3-ヨードピリジン-2,6-ジアミンは、尿路痛の治療に使用される3-フェニルフェナゾピリジンの製造における中間体です .

Safety and Hazards

作用機序

Target of Action

It is known that halogenated pyridines, such as 2-chloro-5-iodopyridin-4-ol, are often used in the synthesis of pharmaceuticals and agrochemicals . Therefore, the specific targets can vary depending on the final compound synthesized using 2-Chloro-5-iodopyridin-4-ol.

Mode of Action

The mode of action of 2-Chloro-5-iodopyridin-4-ol is primarily based on its chemical structure, which includes a pyridine ring substituted with a chlorine atom and an iodine atom . This structure allows the compound to participate in various chemical reactions, acting as a versatile intermediate in organic synthesis . The presence of both electronegative chlorine and iodine atoms imparts unique electronic properties to the molecule, affecting its reactivity and interaction with other compounds .

Biochemical Pathways

Given its use in the synthesis of various pharmaceuticals and agrochemicals, it can be inferred that the compound may influence a wide range of biochemical pathways depending on the specific compound it is used to synthesize .

Pharmacokinetics

The compound’s solubility, stability, and reactivity, which are influenced by its molecular structure, would likely play a role in its pharmacokinetic properties .

Result of Action

The molecular and cellular effects of 2-Chloro-5-iodopyridin-4-ol’s action would depend on the specific compound it is used to synthesize . As a versatile intermediate in organic synthesis, it can contribute to the creation of a wide range of compounds with diverse biological activities .

Action Environment

The action, efficacy, and stability of 2-Chloro-5-iodopyridin-4-ol can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other compounds, temperature, and pH . Moreover, as a light-sensitive compound , its stability and reactivity can be affected by exposure to light.

生化学分析

Biochemical Properties

2-Chloro-5-iodopyridin-4-ol plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is often used as a reagent in the synthesis of complex organic compounds, such as (±)-epibatidine . The compound’s halogen atoms facilitate its participation in halogen bonding, which can influence the binding affinity and specificity of enzymes and proteins. For instance, 2-Chloro-5-iodopyridin-4-ol can interact with cytochrome P450 enzymes, affecting their catalytic activity and substrate specificity .

Cellular Effects

The effects of 2-Chloro-5-iodopyridin-4-ol on cellular processes are diverse and depend on the cell type and concentration usedFor example, it has been observed to modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . Additionally, 2-Chloro-5-iodopyridin-4-ol can affect the expression of genes involved in oxidative stress response and apoptosis, thereby influencing cell survival and proliferation .

Molecular Mechanism

At the molecular level, 2-Chloro-5-iodopyridin-4-ol exerts its effects through various mechanisms. One of the primary modes of action is its ability to form covalent bonds with nucleophilic residues in proteins, such as cysteine and serine . This covalent modification can lead to enzyme inhibition or activation, depending on the target protein. Furthermore, 2-Chloro-5-iodopyridin-4-ol can interfere with DNA replication and transcription by binding to DNA and RNA polymerases, thereby affecting gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 2-Chloro-5-iodopyridin-4-ol in laboratory settings are influenced by its stability and degradation over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and moisture . Long-term studies have shown that 2-Chloro-5-iodopyridin-4-ol can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of 2-Chloro-5-iodopyridin-4-ol vary with dosage. At low doses, the compound can enhance metabolic activity and improve cellular function . At higher doses, it can induce toxic effects, such as oxidative stress, inflammation, and apoptosis . Threshold effects have been observed, where a specific concentration of 2-Chloro-5-iodopyridin-4-ol is required to elicit a significant biological response .

Metabolic Pathways

2-Chloro-5-iodopyridin-4-ol is involved in several metabolic pathways, primarily those related to halogenated organic compounds. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . These metabolic reactions can affect the overall metabolic flux and alter the levels of key metabolites in the cell .

Transport and Distribution

The transport and distribution of 2-Chloro-5-iodopyridin-4-ol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, such as glutathione S-transferases, which facilitate its distribution to various cellular compartments .

Subcellular Localization

2-Chloro-5-iodopyridin-4-ol exhibits specific subcellular localization patterns, which can influence its activity and function. The compound is often localized in the cytoplasm and nucleus, where it can interact with enzymes and nucleic acids . Post-translational modifications, such as phosphorylation and ubiquitination, can further regulate its localization and activity within the cell .

特性

IUPAC Name |

2-chloro-5-iodo-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClINO/c6-5-1-4(9)3(7)2-8-5/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJOJBYGTOMUCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C(C1=O)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801310492 | |

| Record name | 2-Chloro-5-iodo-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1226878-99-4 | |

| Record name | 2-Chloro-5-iodo-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1226878-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-iodo-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-4-oxo-4-[4-(trifluoromethyl)piperidin-1-yl]but-2-enoic acid](/img/structure/B1466786.png)

![2-[4-(Trifluoromethyl)piperidin-1-yl]propanoic acid](/img/structure/B1466790.png)

![2-[4-(Trifluoromethyl)piperidin-1-yl]butanoic acid](/img/structure/B1466791.png)

![[(2-Chlorophenyl)methyl][(3-chloropyridin-4-yl)methyl]amine](/img/structure/B1466799.png)

![6-Chloro-3-(3,3,3-trifluoropropyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1466800.png)